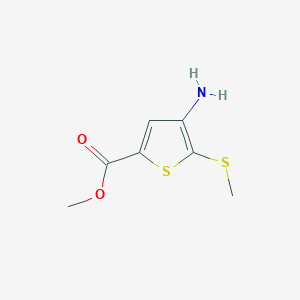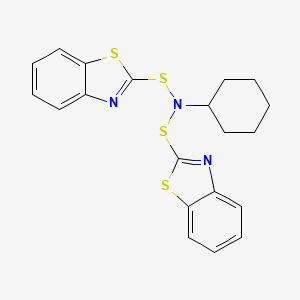
N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is known for its significant applications in various fields, including medicinal chemistry, material science, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide typically involves the reaction of 2-mercaptobenzothiazole with cyclohexylamine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include hydrogen peroxide and sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and amines.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide involves its interaction with specific molecular targets. In biological systems, it is known to inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial replication and survival. The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide.
Benzothiazole: The parent compound with a simpler structure.
N-Cyclohexyl-2-benzothiazolesulfenamide: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to its dual benzothiazole moieties and the presence of a cyclohexyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
3264-02-6 |
|---|---|
Formule moléculaire |
C20H19N3S4 |
Poids moléculaire |
429.7 g/mol |
Nom IUPAC |
N,N-bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine |
InChI |
InChI=1S/C20H19N3S4/c1-2-8-14(9-3-1)23(26-19-21-15-10-4-6-12-17(15)24-19)27-20-22-16-11-5-7-13-18(16)25-20/h4-7,10-14H,1-3,8-9H2 |
Clé InChI |
WLYQQMMSTRZVRV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(SC2=NC3=CC=CC=C3S2)SC4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


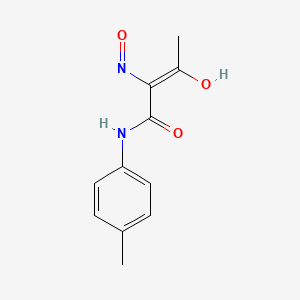
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
![Benzo[c]phenanthrene-5-carbaldehyde](/img/structure/B13824641.png)
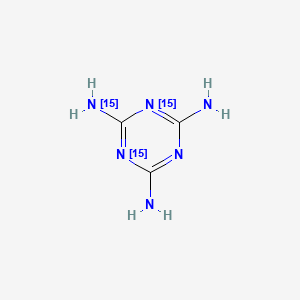
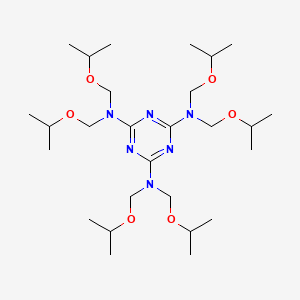

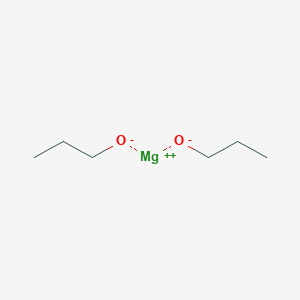
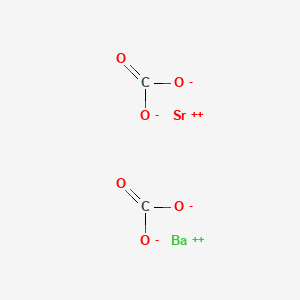
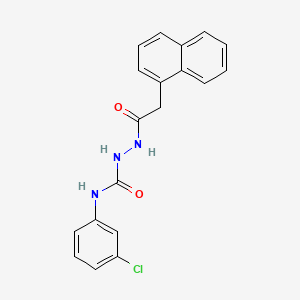
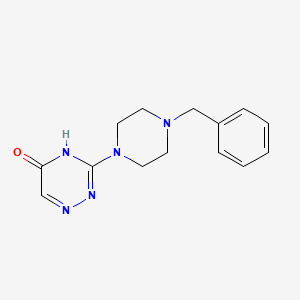
![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
